Boiling Point Elevation vs. Butyl 3-Methoxypropionate Enables Higher-Temperature Solvent Applications
3-Methoxybutyl 3-methoxypropanoate exhibits a predicted boiling point of 239.4±20.0 °C at 760 mmHg, which is higher than the closely related butyl 3-methoxypropionate (209.7 °C estimated) . This ~30°C elevation expands the thermal operating window for high-temperature coating curing and synthetic transformations.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 239.4±20.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | Butyl 3-methoxypropionate (CAS 4195-88-4): 209.7 °C (estimated) / 226.12 °C (rough estimate) |
| Quantified Difference | Δ ≈ +30 °C (target higher) |
| Conditions | Predicted/estimated values at standard pressure; ChemSpider (ACD/Labs Percepta) for target, ChemicalBook/Chemsrc for comparator |
Why This Matters
For procurement in high-solids coatings and bake-on finishes, a higher boiling solvent reduces solvent popping defects and extends open time without requiring slower-evaporating, higher-VOC alternatives.
